molecular formula C9H8N2S B127512 2-Amino-4-phenylthiazole CAS No. 2010-06-2

2-Amino-4-phenylthiazole

Cat. No. B127512
CAS RN: 2010-06-2
M. Wt: 176.24 g/mol
InChI Key: PYSJLPAOBIGQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-phenylthiazole is a heterocyclic compound that features prominently in the synthesis of various biologically active molecules. It serves as a key structural element in the development of therapeutic agents, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. Additionally, it is used as an intermediate in the synthesis of antibiotics and has shown potential as a corrosion inhibitor for mild steel protection . The compound's derivatives have been explored for their pharmaceutical applications, with substitutions at different positions to enhance their activity .

Synthesis Analysis

The synthesis of 2-aminothiazoles can be achieved through various methods. One approach involves the metal-free synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides, which proceeds via aminyl radical addition and cyclization through sulfur-centered radical intermediates . Another method describes the synthesis of 5-aminothiazoles, providing control over substitution at the 2-position through a process involving dithionation and cyclization steps . Additionally, the synthesis of novel bioactive 2-substituted amino-5-indol-3-oyl-4-phenylthiazoles has been reported, utilizing a (4+1) thiazole construction strategy10.

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives has been elucidated using various spectroscopic techniques. X-ray crystallographic studies have confirmed the chemical structures of certain derivatives, revealing the presence of intramolecular hydrogen bonding that leads to the formation of poly chain structures in the solid state . Computational studies using density functional theory (DFT) have supported the experimental findings and provided insights into the electronic and spectroscopic properties of these compounds .

Chemical Reactions Analysis

2-Amino-4-phenylthiazole and its derivatives participate in a range of chemical reactions. For instance, the synthesis of 4-oxo-thiazolidine derivatives of 2-aminothiazole involves cycloaddition reactions and subsequent Knoevenagel reactions to yield a series of new heterocyclic compounds . These reactions are crucial for creating compounds with potential antimicrobial and antituberculosis activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives have been extensively studied. Polymers derived from 2-aminothiazoles exhibit unique properties such as solubility, fluorescence, thermal stability, and electrical conductivity, which are influenced by the substitution of the monomers . The presence of phenyl or ethoxy groups on the aminothiazole polymers affects their band gaps, thermal stability, and morphological characteristics . Additionally, the frequent-hitting nature of 2-aminothiazoles in biophysical binding assays has been highlighted, indicating their promiscuity in fragment-based drug discovery and high-throughput screening .

Scientific Research Applications

Synthesis and Modification

2-Amino-4-phenylthiazole has garnered interest due to its broad spectrum of biological activity. Research has explored the synthesis of this compound, particularly under microwave irradiation to reduce the reaction time, which is usually a disadvantage in traditional synthesis methods (Khrustalev, 2009).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of 2-amino-4-phenylthiazole derivatives. For example, reactions with various aromatic aldehydes and acyl halides have produced compounds with pronounced antimicrobial activities against a range of bacteria and fungi (Bhuiyan & Rahman, 2010).

Acetylcholinesterase Inhibition

Novel 2-amino-4-phenylthiazole derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, with some derivatives showing significant activity. This suggests potential applications in treating conditions like Alzheimer's disease (Ma et al., 2014).

Anticancer Properties

Research has also been conducted on the anticancer potential of 2-amino-4-phenylthiazole derivatives. This includes synthesizing novel compounds and evaluating their antiproliferative activity against various human cancer cell lines, indicating their potential as therapeutic agents (Zhang et al., 2018).

Electropolymerization

Studies have investigated the electropolymerization of 2-amino-4-phenylthiazole, exploring various reaction parameters and characterizing the obtained polymer films. This research opens avenues for the use of these compounds in materials science (Sayyah et al., 2004).

Inhibitors for Prion Diseases

2-Aminothiazoles, including 2-amino-4-phenylthiazole, have been identified as a new class of compounds with activity against prion diseases. This includes the development of lead compounds that achieve high brain concentrations in animals, suggesting potential therapeutic applications (Gallardo-Godoy et al., 2011).

Safety And Hazards

2-Amino-4-phenylthiazole is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The 2-aminothiazole scaffold, including 2-Amino-4-phenylthiazole, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore its potential in various therapeutic applications, including its use as an anticancer and antiviral agent .

properties

IUPAC Name

4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJLPAOBIGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride)
Record name Phenthiazamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4043804
Record name Phenthiazamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenylthiazole

CAS RN

2010-06-2
Record name 2-Amino-4-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenthiazamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-4-PHENYLTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenthiazamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylthiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENTHIAZAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Carefully mix 360 g (3 mols) of acetophenone and 455 g (6 mols) of thiourea; then add 264 ml (3.3 mols) of sulfuryl chloride in small fractions. The reaction is exothermic and the sulfuryl chloride is added over the course of two hours.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
455 g
Type
reactant
Reaction Step Two
Quantity
264 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 19.9 g (0.10 mol) of α-bromo-acetophenone and 11.4 g (0.15 mol) of thiourea in 75 ml of methanol is refluxed for 2 h. It is evaporated to dryness under reduced pressure and the evaporation residue is taken up with water. The resulting solution, heated to the reflux temperature, is treated with CXA charcoal and then rendered alkaline with aqueous ammonia. The precipitate formed is isolated by filtration and purified by recrystallization from isopropanol, with CXA charcoal treatment. to give 15 g (yield: 85.15%) of the expected product in the form of water-insoluble white needles. M.p. (inst.)=150° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85.15%

Synthesis routes and methods III

Procedure details

2-Bromo-1-phenyl-ethanone (19.9 g, 0.100 mol) and thiourea (7.9 g, 0.10 mol) were mixed in a 150 mL of methanol. The reaction mixture was warmed to dissolve the reagents and then allowed to stir overnight at room temperature. The methanol was evaporated to dryness and the crude product was dissolved in a minimum of ethyl acetate. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (16.8 g, 0.0953 mol, 95.3%) of product. ESI-MS m/z calc. 176.0. found 177.2 (M+1)+ Retention time 1.41 minutes. 1H NMR (400 MHz, CD3CN) δ 5.73 (s, 2H), 6.87 (s, 1H), 7.28-7.34 (m, 1H), 7.36-7.43 (m, 2H), 7.79-7.85 (m, 2H).
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95.3%

Synthesis routes and methods IV

Procedure details

A mixture of 2 g of phenacylbromide and 0.76 g of thiourea in 50 mL ethanol was refluxed overnight. After solvent evaporation, the residue was redissolved in 50 mL DCM and treated by 50 mL of a 2% sodium carbonate solution in water. The organic layer was dried and evaporated to yield 1.45 g (82%) of 4-phenyl-2-thiazolamine (intermediate p. Mass spectral data: m/z=177 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-phenylthiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-phenylthiazole
Reactant of Route 3
Reactant of Route 3
2-Amino-4-phenylthiazole
Reactant of Route 4
Reactant of Route 4
2-Amino-4-phenylthiazole
Reactant of Route 5
Reactant of Route 5
2-Amino-4-phenylthiazole
Reactant of Route 6
2-Amino-4-phenylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.